molecular formula C13H24N2O4 B1392887 Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate CAS No. 1291351-83-1

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate

Cat. No. B1392887
M. Wt: 272.34 g/mol
InChI Key: IUKCWZAMOFLESG-UHFFFAOYSA-N
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Description

“Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate” is a chemical compound with the CAS Number: 1291351-83-1 . Its molecular formula is C13H24N2O4 and it has a molecular weight of 272.34 . The IUPAC name for this compound is methyl 5-{[(tert-butoxycarbonyl)amino]methyl}-2-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9-5-6-10(14-7-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.34 . The compound is stored at room temperature . The physical form of the compound is not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate is instrumental in synthesizing complex organic compounds. For instance, Freund and Mederski (2000) developed a method to obtain spiro[indole-3,4′-piperidin]-2-one systems in high-yielding steps, using related compounds as starting materials. This process is significant for creating intricate molecular structures in organic chemistry (Freund & Mederski, 2000).

Chemical Reactions and Synthesis Technology

Xiao-kai (2013) explored the synthesis technology of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, starting with similar compounds. This research demonstrates the compound's role in facilitating various chemical reactions, including methylation and nitrification, essential in pharmaceutical and chemical industries (Xiao-kai, 2013).

Chiral Building Blocks for Alkaloids

Takahata et al. (2002) examined a C(2)-symmetric compound as a chiral building block for synthesizing piperidine-related alkaloids. This study highlights the compound's utility in creating chiral centers, crucial for developing pharmaceuticals with specific stereoisomeric properties (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Synthesis of Amino Acids and Peptides

Marin et al. (2002) focused on synthesizing specific amino acids and peptides using compounds with similar structures. This research is vital for understanding the synthesis of biologically significant molecules, contributing to advancements in biochemistry and molecular biology (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

Antibacterial Activity Research

Bouzard et al. (1992) investigated the antibacterial activities of certain compounds, including those structurally related to Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate. Their research contributes to the development of new antibacterial agents, which is crucial for addressing antibiotic resistance (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation, respectively .

properties

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9-5-6-10(14-7-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKCWZAMOFLESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate
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Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate
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Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate
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